The synthesis of Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- typically involves the reaction of 2,4-dimethylaniline with formamidine acetate. The reaction is conducted under reflux conditions in a suitable solvent such as ethanol. Key parameters for this synthesis include:
In industrial settings, larger-scale production may utilize continuous flow reactors to enhance efficiency and control over reaction parameters.
The molecular structure of Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- features two 2,4-dimethylphenyl groups attached to a central methanimidamide moiety. The structure can be represented by the following InChI and SMILES notations:
InChI=1S/C17H20N2/c1-12-5-7-16(14(3)9-12)18-11-19-17-8-6-13(2)10-15(17)4/h5-11H,1-4H3,(H,18,19)
CC1=CC(=C(C=C1)N=C(N)N)C(C)=C(C)C
The compound exhibits a planar structure due to the conjugated system involving the phenyl rings and the imidamide group. This planarity can influence its reactivity and interaction with biological targets .
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- participates in various chemical reactions:
The mechanism of action for Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- primarily involves its interaction with biological macromolecules such as enzymes and receptors. The compound can bind to specific targets within cells, modulating their activity and potentially leading to various biological effects. This mechanism is crucial for its applications in enzyme inhibition studies and protein-ligand interaction analysis .
The compound is generally stable under standard laboratory conditions but should be handled with care due to potential reactivity under certain conditions (e.g., strong oxidizing environments) .
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- has diverse applications across various fields:
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-, systematically identified as N,N'-bis(2,4-dimethylphenyl)methanimidamide, is a formamidine derivative with the molecular formula C₁₇H₂₀N₂ and a molecular weight of 252.35 g/mol [1] [3]. Its structure consists of a central methanimidamide group (–N=CH–N–) bridging two 2,4-dimethylphenyl substituents. The compound's CAS Registry Number is 16596-04-6, serving as a unique identifier in chemical databases [3].
The IUPAC name follows substitutive nomenclature rules:
Synonyms and Identifiers:Table 1: Alternative Names and Database Identifiers
Type | Identifier |
---|---|
Common Synonyms | N,N'-Di-2,4-xylylformamidine; Amitraz related compound C |
Registry Numbers | CAS 16596-04-6; DTXSID80342112; CHEMBL1875724 |
Molecular Formula | C₁₇H₂₀N₂ |
Exact Mass | 252.1626 g/mol |
The compound's canonical SMILES is CC1=CC(=C(C=C1)NC=N)C2=CC(=C(C=C2)C)N, encoding its atomic connectivity [3].
The molecular geometry of N,N'-bis(2,4-dimethylphenyl)methanimidamide is characterized by a C=N imine bond with restricted rotation, enabling potential E/Z isomerism [4] [8]. The presence of two identical 2,4-dimethylphenyl groups reduces stereochemical complexity, as both substituents have equal priority under the Cahn-Ingold-Prelog (CIP) rules. Consequently, this compound exists as a single stereoisomer [6] [8].
Key structural features:
Computational models predict a twisted "butterfly" conformation, where steric clashes between ortho-methyl groups and the imine hydrogen are minimized through non-planar arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR predictions (CDCl₃, 400 MHz):
¹³C NMR signatures:
Table 2: Predicted NMR Assignments
Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
---|---|---|---|
N=CH– | 7.80 | 158.5 | Singlet |
Aryl H (C3, C5) | 7.05–6.95 | 130.2–134.8 | Multiplet |
Ortho-CH₃ | 2.30 | 21.1 | Singlet |
Para-CH₃ | 2.28 | 18.3 | Singlet |
Infrared Spectroscopy:ATR-IR analysis reveals key vibrations [3] [7]:
Mass Spectrometry:Electron ionization (70 eV) produces characteristic fragments [3] [7]:
Density Functional Theory (DFT) simulations (B3LYP/6-311G**) reveal key electronic properties [3] [9]:
Physicochemical Properties:
Table 3: Computed Molecular Descriptors
Property | Value | Method/Basis Set |
---|---|---|
HOMO-LUMO Gap | 4.2 eV | B3LYP/6-311G** |
Molecular Electrostatic Potential | +26.8 kcal/mol (imine C) | Merz-Singh-Kollman |
Rotatable Bond Count | 3 | RDKit |
Conformational analysis identifies the E isomer as energetically favored by 3.2 kcal/mol over the Z isomer due to reduced steric strain between aryl groups.
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